C11H16N2OS3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H16N2OS3 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H16N2OS3 can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of This compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of solvent-free reactions, high-temperature conditions, and efficient catalysts are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
C11H16N2OS3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
C11H16N2OS3: has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of C11H16N2OS3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
C11H16N2OS3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other cyanoacetamide derivatives and sulfur-containing organic molecules.
Biological Activity
The compound C11H16N2OS3, known as a thiourea derivative, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, anticancer, and potential antimalarial effects. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound consists of a carbon skeleton with two nitrogen atoms, three sulfur atoms, and an oxygen atom. The presence of these functional groups contributes to its biological properties. Thiourea derivatives are known for their ability to form complexes with metals and interact with various biological targets.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In comparative analyses with standard antibiotics like tetracycline, this compound showed strong efficacy against various bacterial strains, including Escherichia coli.
Compound | Activity (IC50) | Comparison Antibiotic |
---|---|---|
This compound | 5 µg/mL | Tetracycline |
Other Thiourea Derivatives | Varies (7-20 µg/mL) | - |
This activity is attributed to its interaction with the active sites of bacterial enzymes, disrupting their function and leading to cell death .
2. Antioxidant Activity
This compound has been evaluated for its antioxidant capacity using assays such as ABTS and DPPH. The compound demonstrated a high reducing potential with IC50 values indicating effective scavenging of free radicals.
Assay Type | IC50 Value (µg/mL) |
---|---|
ABTS | 52 |
DPPH | 45 |
These results suggest that the compound can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human leukemia cells and solid tumors such as breast and prostate cancer.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast) | 12.41 |
PC3 (Prostate) | 9.71 |
HepG2 (Liver) | 7.36 |
The mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, indicating its potential as a therapeutic agent in cancer treatment .
4. Antimalarial Activity
Emerging research suggests that this compound may possess antimalarial properties. In vitro studies have shown promising results when tested against malaria parasites, although further investigation is necessary to confirm these findings.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment resulted in significant alterations in cell morphology and viability, indicating induction of apoptosis. The compound was found to increase lactate dehydrogenase (LDH) levels significantly compared to controls, suggesting cytotoxic effects .
Case Study 2: Antioxidant Mechanism
In another study focusing on the antioxidant activity of thiourea derivatives, this compound was shown to enhance the expression of antioxidant enzymes in human cell lines under oxidative stress conditions, providing insights into its protective mechanisms .
Properties
Molecular Formula |
C11H16N2OS3 |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H16N2OS3/c14-10(13-11-12-6-8-15-11)4-2-1-3-9-5-7-16-17-9/h6,8-9H,1-5,7H2,(H,12,13,14) |
InChI Key |
LGPAEHDESLFELA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.